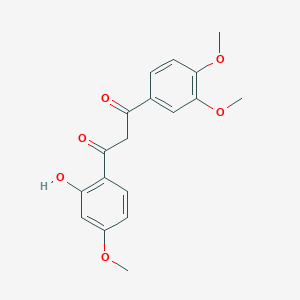
1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a category of organic molecules that exhibit significant biochemical and photophysical properties. The structural configuration of this compound, featuring both electron-donating and electron-withdrawing groups, makes it a focal point for research in areas such as material science, catalysis, and potentially pharmacology, despite the exclusion of direct drug applications and side effects.
Synthesis Analysis
Synthesis of related β-diketones involves Claisen condensation reactions, typically starting from corresponding aromatic ketones and esters. Conditions optimized for similar compounds, like 1,3-bis-(4-methoxy-phenyl)-1,3-propanedione, involve solvents such as toluene and catalysts like sodium amide, with microwave irradiation enhancing yields significantly (Jiang-lian, 2013).
Molecular Structure Analysis
Crystallographic studies reveal that related compounds crystallize in various space groups, often existing in enolic forms stabilized by intramolecular hydrogen bonding. Such configurations are crucial for understanding the compound's reactivity and interaction patterns (Ng, Othman, & Malek, 1994).
Chemical Reactions and Properties
β-diketones undergo numerous chemical reactions, including nitration and condensation, that significantly alter their physical and chemical properties. For example, nitration of similar lignin model compounds suggests the robustness of β-alkyl-arylether linkages, which could be reflective of this compound's reactivity under similar conditions (Mikhailov, Shorygina, & Lopatin, 1971).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-12-5-6-13(15(20)9-12)16(21)10-14(19)11-4-7-17(23-2)18(8-11)24-3/h4-9,20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYZUTAFOYFZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5623847.png)
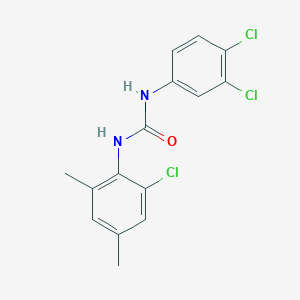
![(3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5623861.png)
![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)
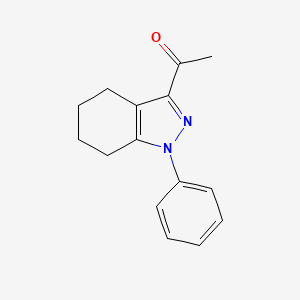
![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)
![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)
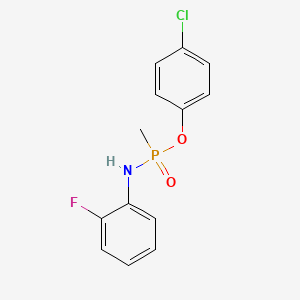
![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)
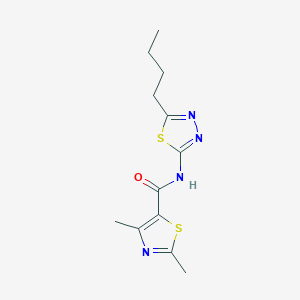
![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)